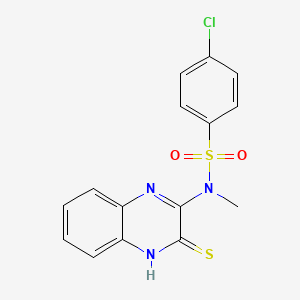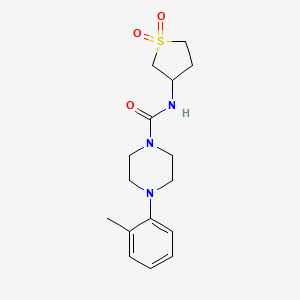![molecular formula C17H24N4O B7458292 N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide](/img/structure/B7458292.png)
N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide, also known as DMCM or Ro15-4513, is a chemical compound that belongs to the class of imidazobenzodiazepines. It is a selective antagonist of the GABAA receptor, which is involved in the regulation of anxiety, sleep, and muscle relaxation. DMCM has been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology.
Mécanisme D'action
N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide acts as a competitive antagonist of the GABAA receptor, which is a ligand-gated ion channel that mediates the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. By blocking the activity of GABAA receptors, N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide can induce anxiety-like behaviors and disrupt normal sleep patterns.
Biochemical and Physiological Effects:
N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of GABAergic neurotransmission, the inhibition of neuronal excitability, and the alteration of synaptic plasticity. N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide can also affect the release of other neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide in lab experiments is its high selectivity for GABAA receptors, which allows researchers to specifically target this receptor subtype. N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide is also relatively easy to synthesize and has a long half-life, which makes it suitable for use in in vivo experiments. However, N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide can have side effects such as sedation and motor impairment, which can limit its use in certain experimental paradigms.
Orientations Futures
There are many potential future directions for research on N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide, including the development of new drugs that target GABAA receptors, the investigation of the role of GABAA receptors in the regulation of anxiety and other disorders, and the exploration of the effects of N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide on other neurotransmitter systems. Additionally, new methods for synthesizing N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide and related compounds could lead to the development of more potent and selective GABAA receptor antagonists.
Méthodes De Synthèse
N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-(chloromethyl)cyclohexanone with 2-aminobenzonitrile, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the resulting amine with 5-chloro-1H-indazole-3-carboxylic acid chloride.
Applications De Recherche Scientifique
N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide has been used in a variety of scientific research applications, including studies on the mechanisms of action of GABAA receptors, the effects of alcohol on the brain, and the development of new drugs for the treatment of anxiety and other disorders. N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide has also been used to investigate the role of GABAA receptors in the regulation of sleep, memory, and cognition.
Propriétés
IUPAC Name |
N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-21(2)11-12-3-6-15(7-4-12)19-17(22)13-5-8-16-14(9-13)10-18-20-16/h5,8-10,12,15H,3-4,6-7,11H2,1-2H3,(H,18,20)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJGQESOSUAFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(CC1)NC(=O)C2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

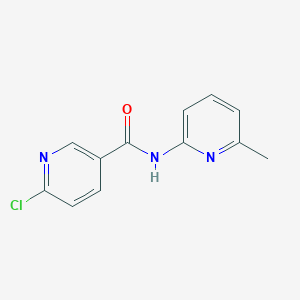
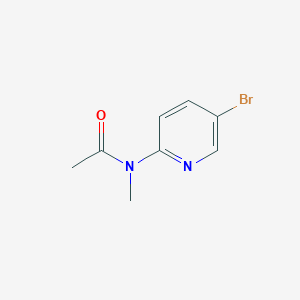
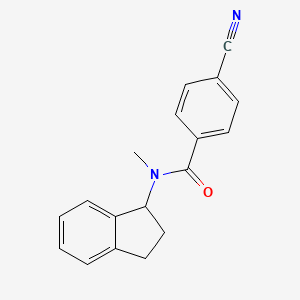
![N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458234.png)
![11-(3,5-dimethylphenyl)-3-(prop-2-en-1-yl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458246.png)


methanone](/img/structure/B7458275.png)

